molecular formula C18H21BFNO3 B6263443 4-{[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine CAS No. 2246773-68-0

4-{[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine

Cat. No.: B6263443
CAS No.: 2246773-68-0
M. Wt: 329.2
InChI Key:
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Description

4-{[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a pyridine ring substituted with a fluorinated phenoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The reaction begins with the formation of the boronic ester by reacting 4-fluoro-2-iodophenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Coupling Reaction: The boronic ester is then coupled with 4-chloromethylpyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base like potassium carbonate and a solvent such as toluene or ethanol.

    Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic ester to alcohols or other reduced forms.

    Substitution: The fluorine atom and boronic ester group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-{[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine

Properties

CAS No.

2246773-68-0

Molecular Formula

C18H21BFNO3

Molecular Weight

329.2

Purity

95

Origin of Product

United States

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